molecular formula C18H23N3O5S B2366505 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide CAS No. 897610-87-6

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Cat. No. B2366505
M. Wt: 393.46
InChI Key: WLBWYYYNAYHLHM-UHFFFAOYSA-N
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Description

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide” is a chemical compound . It is related to a class of compounds known as piperazine derivatives . These compounds have been studied for their potential therapeutic effects .


Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature . The synthetic sequence often involves reacting a starting compound with various reagents to afford the desired product . The product is then purified and characterized by techniques such as NMR and LC/MS .


Molecular Structure Analysis

The molecular structure of similar piperazine derivatives has been confirmed by techniques such as 1H NMR, 13C NMR, and LC/MS . These techniques provide information about the atomic connectivity and arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar piperazine derivatives have been studied . For example, docking simulations of some piperazine derivatives towards certain enzymes showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar piperazine derivatives have been analyzed using in silico studies . These studies often involve docking and molecular dynamics simulations, as well as absorption, distribution, metabolism, and excretion (ADME) calculations .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(2-((4-(4-Methoxyphenyl)Piperazin-1-yl)Sulfonyl)Ethyl)Furan-2-Carboxamide is involved in the synthesis of novel chemical compounds with potential therapeutic applications. For instance, it has been used in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). These compounds have been evaluated as cyclooxygenase-1/2 inhibitors, providing insights into their potential pharmacological properties.

Catalytic Applications

Research has shown that derivatives of N-(2-((4-(4-Methoxyphenyl)Piperazin-1-yl)Sulfonyl)Ethyl)Furan-2-Carboxamide can serve as highly enantioselective Lewis basic catalysts for chemical reactions such as the hydrosilylation of N-aryl imines. This catalytic activity is particularly notable in compounds where the arene sulfonyl group is critical for achieving high enantioselectivity, offering up to 99% yields and enantioselectivities up to 97% for a broad range of substrates (Zhouyu Wang, M. Cheng, Pengcheng Wu, Siyu Wei, & Jian Sun, 2006).

Safety And Hazards

The safety and hazards associated with similar piperazine derivatives have been studied . For example, one study examined the protective effect of a piperazine derivative in ameliorating the alterations induced by a neurotoxic substance .

Future Directions

Future research could focus on further exploring the therapeutic potential of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide” and similar compounds. This could involve more in-depth in silico, in vitro, and in vivo studies to better understand their mechanisms of action, efficacy, and safety profile .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-25-16-6-4-15(5-7-16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-3-2-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBWYYYNAYHLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

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